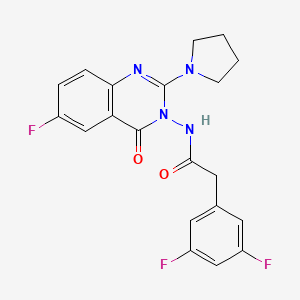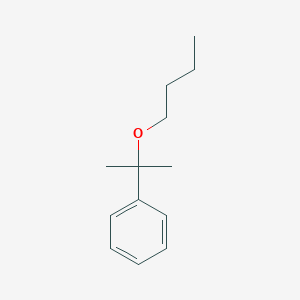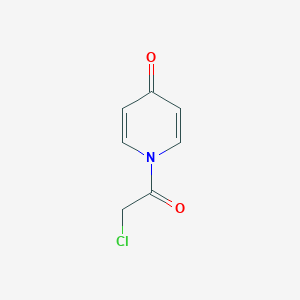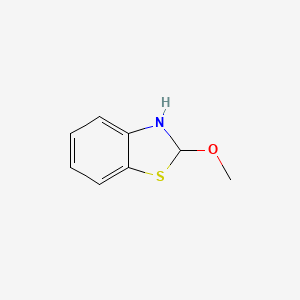
4-Cyclopropyl-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-3-methylphenol is an organic compound belonging to the phenol family It features a cyclopropyl group attached to the benzene ring, along with a methyl group at the meta position relative to the hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by methylation and hydroxylation. For instance, cyclopropyl bromide can be reacted with a phenol derivative under basic conditions to introduce the cyclopropyl group. Subsequent methylation using methyl iodide and a strong base, such as sodium hydride, yields the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol to cyclopropylmethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-3-methylphenol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Isopropyl-3-methylphenol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
4-Methylphenol (p-Cresol): Lacks the cyclopropyl group, making it less sterically hindered.
3-Methylphenol (m-Cresol): Similar to 4-Cyclopropyl-3-methylphenol but without the cyclopropyl group.
Uniqueness: this compound’s unique combination of a cyclopropyl group and a methyl group on the phenol ring imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
4-cyclopropyl-3-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI-Schlüssel |
XXGHCSOXYBGREM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)


